2-(3-Bromophenyl)-2-oxoacetic acid
Overview
Description
2-(3-Bromophenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-oxoacetic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride to facilitate the electrophilic aromatic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure the selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-oxoacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-2-oxoacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-oxoacetic acid involves its interaction with molecular targets through its functional groups. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-oxoacetic acid: Similar structure with bromine at the para position.
2-(3-Chlorophenyl)-2-oxoacetic acid: Chlorine atom instead of bromine.
2-(3-Methylphenyl)-2-oxoacetic acid: Methyl group instead of bromine.
Uniqueness
2-(3-Bromophenyl)-2-oxoacetic acid is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-(3-bromophenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKUFSBJFYUWLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482538 | |
Record name | 2-(3-BROMOPHENYL)-2-OXOACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7194-78-7 | |
Record name | 2-(3-BROMOPHENYL)-2-OXOACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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